Chemical properties of N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline
Chemical properties of N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline
Executive Summary
N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline is a specialized organic intermediate utilized primarily in medicinal chemistry and drug discovery. It functions as a lipophilic, electron-rich building block for the synthesis of complex pharmaceutical agents, particularly in the development of Spleen Tyrosine Kinase (Syk) inhibitors , GPCR ligands , and PROTAC linkers .
Structurally, the molecule features a central aniline core substituted at the meta position with a saturated pyrrolidine ring and N-alkylated with a 4-methylcyclohexyl moiety. This specific architecture imparts unique physicochemical properties: the pyrrolidine ring acts as a strong electron donor via resonance, while the methylcyclohexyl group provides significant steric bulk and lipophilicity, critical for tuning the pharmacokinetic profile (ADME) of final drug candidates.
Key Applications:
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Fragment-Based Drug Design: Used to probe hydrophobic pockets in receptor binding sites.
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Scaffold Synthesis: Precursor for tri-substituted aryl systems.
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Chemical Biology: Linker motif for proteolysis-targeting chimeras (PROTACs).
Chemical Identity & Physicochemical Properties[1][2][3]
This compound is characterized by high lipophilicity and weak basicity, driven by the electronic coupling of the nitrogen atoms to the aromatic system.
Property Table
| Property | Value / Description | Note |
| IUPAC Name | N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline | |
| Molecular Formula | C₁₇H₂₆N₂ | |
| Molecular Weight | 258.41 g/mol | |
| CAS Number | Not Assigned (Analog: 1184268-55-0) | Treat as novel entity; analogs available. |
| Physical State | Viscous Oil or Low-Melting Solid | Depending on stereochemical purity. |
| Predicted LogP | 5.2 ± 0.4 | Highly Lipophilic (Class II/IV). |
| pKa (Conjugate Acid) | ~4.8 (Aniline N), ~3.5 (Pyrrolidine N) | Both nitrogens are delocalized into the aryl ring. |
| Solubility | DMSO (>50 mg/mL), DCM, Methanol | Insoluble in water. |
| Stereochemistry | cis / trans isomers | trans-4-methylcyclohexyl is thermodynamically favored. |
Structural Analysis
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Electronic Effects: The pyrrolidin-1-yl group at the 3-position is a strong electron-donating group (EDG) via resonance (+M effect). This significantly increases the electron density of the benzene ring, making it highly susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration) at the ortho and para positions relative to the pyrrolidine.
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Stereochemistry: The 4-methylcyclohexyl group introduces stereoisomerism. The trans-isomer , where the methyl and amino groups are in equatorial positions (diequatorial), is the preferred conformation for stability and biological binding. Synthetic routes must control for this to ensure batch consistency.
Synthetic Methodology
The most robust and scalable method for synthesizing this compound is the Reductive Amination of commercially available 3-(pyrrolidin-1-yl)aniline with 4-methylcyclohexanone. This approach avoids the harsh conditions of direct alkylation and minimizes over-alkylation byproducts.
Reaction Scheme (DOT Visualization)
Figure 1: Reductive amination pathway.[1] The formation of the imine is followed by selective reduction.
Detailed Protocol
Objective: Synthesis of 5.0 g of Target Compound.
Reagents:
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3-(Pyrrolidin-1-yl)aniline (1.0 eq)[2]
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4-Methylcyclohexanone (1.2 eq)
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Sodium triacetoxyborohydride (STAB) (1.5 eq)
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Acetic Acid (AcOH) (1.0 eq)
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1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Solvent)
Step-by-Step Procedure:
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Imine Formation: In a dry 250 mL round-bottom flask, dissolve 3-(pyrrolidin-1-yl)aniline (19.3 mmol) in DCE (100 mL). Add 4-methylcyclohexanone (23.1 mmol) and Acetic Acid (19.3 mmol). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere. Rationale: Acid catalysis promotes the formation of the imine species.
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Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (29.0 mmol) portion-wise over 15 minutes. Rationale: STAB is a mild reducing agent that selectively reduces the imine over the ketone, preventing side reactions.
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Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor reaction progress via LC-MS (Target [M+H]+ = 259.4).
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Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.
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Work-up: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate the solvent in vacuo. Purify the crude oil via Flash Column Chromatography (Silica Gel; Gradient: 0-20% EtOAc in Hexanes).
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Note: The product often elutes as a mixture of cis/trans isomers. Recrystallization from Ethanol/Water may enrich the thermodynamically stable trans isomer.
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Reactivity & Metabolic Stability
Understanding the reactivity profile is crucial for handling and predicting in vivo behavior.
Metabolic Pathways
In biological systems, this molecule is predicted to undergo Phase I metabolism primarily via CYP450 enzymes.
Figure 2: Predicted metabolic fate. N-dealkylation restores the primary aniline, potentially altering pharmacological activity.
Chemical Stability
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Oxidation: The electron-rich aniline core is sensitive to oxidation by air over time, leading to darkening (quinone imine formation). Store under inert gas (Argon/Nitrogen) at -20°C.
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Salt Formation: While a weak base, it forms stable salts with strong acids (e.g., HCl, Oxalic acid). The hydrochloride salt is preferred for long-term storage as it mitigates oxidative degradation.
Handling & Safety (E-E-A-T)
Hazard Classification:
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Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
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Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).
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Sensitization: Potential skin sensitizer due to the aniline moiety.
Safety Protocols:
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Engineering Controls: Always handle within a certified chemical fume hood.
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PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
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Spill Management: Adsorb liquid spills with vermiculite or sand. Do not use combustible materials like sawdust.
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Disposal: Dispose of as hazardous organic nitrogenous waste. Do not release into drains due to high aquatic toxicity potential (LogP > 5).
References
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PubChem. 3-(Pyrrolidin-1-yl)aniline (Compound Summary). National Library of Medicine. Available at: [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
